![molecular formula C25H18F3N5O3 B2959451 2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1105214-59-2](/img/structure/B2959451.png)
2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with the molecular formula C26H23N5O3 . It is also known by other names such as CHEMBL4973673 and AKOS021701856 . The compound has a molecular weight of 453.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a [1,2,4]triazolo[4,3-a]quinoxaline core . It also contains a 4-methylphenoxy group and a 3-(trifluoromethyl)phenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 453.5 g/mol, an XLogP3-AA value of 4.7, and a topological polar surface area of 86.6 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
Antiviral Applications
The [1,2,4]triazolo[4,3-a]quinoxaline core of CHEMBL4534750 has been explored for its potential antiviral properties. Compounds with this core structure have been synthesized and evaluated for their ability to inhibit viral replication. Some derivatives have shown promising activity, particularly compound 8b, which exhibited significant antiviral activity in plaque-reduction assays .
Antimicrobial Activities
This compound’s structure is conducive to antimicrobial activity. The presence of a triazole ring, similar to that found in antifungal drugs like voriconazole and posaconazole, suggests potential efficacy against fungal infections. Additionally, quinoxalines have demonstrated broad-spectrum antibacterial activity, which supports the exploration of CHEMBL4534750 as an antimicrobial agent .
Anticancer Potential
The DNA intercalation activities of [1,2,4]triazolo[4,3-a]quinoxaline derivatives position them as potential anticancer agents. Novel derivatives have been designed and synthesized, with some showing inhibitory effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells. Molecular docking studies have further elucidated the binding modes of these compounds with DNA active sites, providing insights into their mechanism of action .
Anti-Inflammatory Properties
Derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been reported to exhibit anti-inflammatory activity. This is particularly relevant for the development of new therapeutic agents that can modulate inflammatory responses in various diseases .
Enzyme Inhibition
The structural features of CHEMBL4534750 suggest potential as enzyme inhibitors. The triazoloquinoxaline core has been associated with inhibition of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These properties could be harnessed for the treatment of conditions where enzyme regulation is therapeutic .
Drug Design and Development
The unique structure of CHEMBL4534750 makes it a valuable scaffold for drug design and development. Its ability to interact with various biological targets allows for the rational design of new drugs with specific activities. The compound’s bioactive profile can be modified through structural changes to enhance its pharmacological properties .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N5O3/c1-15-9-11-18(12-10-15)36-23-22-31-32(24(35)33(22)20-8-3-2-7-19(20)30-23)14-21(34)29-17-6-4-5-16(13-17)25(26,27)28/h2-13H,14H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFBXWAZRXCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.